3-Acridin-10-ium-10-ylpropane-1-sulfonate

Descripción general

Descripción

Chloride-sensitive fluorescent indicator. Fluorescent standard Probe for the determination of lifetimes of fluorescent molecules. Determination of various species by fluorescence quenching.

Actividad Biológica

3-Acridin-10-ium-10-ylpropane-1-sulfonate is a compound derived from acridine, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial therapies. Its unique properties stem from both the acridine moiety and the sulfonate group, which enhance its solubility and bioavailability.

Chemical Structure

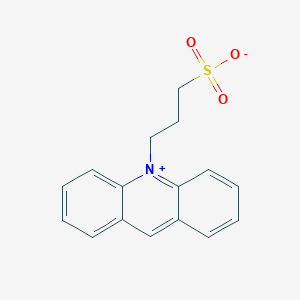

The molecular formula of this compound is C₁₆H₁₅NO₃S, with a molecular weight of approximately 301.366 g/mol. The structure features an acridine core that is positively charged due to the quaternary nitrogen atom, which is crucial for its biological interactions.

Antimicrobial Properties

Acridine derivatives, including this compound, have demonstrated significant antimicrobial activity. They can act as effective disinfectants and antibacterial agents, making them suitable candidates for treating bacterial infections. The mechanism of action typically involves DNA intercalation, which disrupts bacterial replication and transcription processes.

Antitumor Activity

Research indicates that compounds with acridine structures can intercalate into DNA, leading to inhibition of DNA replication and transcription. This property makes them valuable in the development of anticancer drugs. Studies have shown that acridine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential utility in oncology.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. Acridine derivatives are known to bind to enzymes, reducing their activity and potentially serving as therapeutic agents against diseases where enzyme dysregulation is a factor .

The primary mechanism through which this compound exerts its biological effects is through DNA binding . This interaction can lead to:

- Intercalation : The compound inserts itself between DNA base pairs, disrupting normal function.

- Enzyme Interaction : It may inhibit enzymes involved in DNA replication or repair processes .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various acridine derivatives on human cancer cell lines. Results indicated that this compound exhibited a dose-dependent cytotoxic effect, with IC50 values comparable to established chemotherapeutic agents. The study highlighted its potential as a lead compound for further development in cancer therapy .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, supporting its use as a broad-spectrum antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate | Pyridine-based sulfonate | Different biological activities compared to acridines |

| 1,3-Propanesultone | Sulfone derivative | Used as an intermediate in polymer chemistry |

| Perfluorooctanesulfonic acid | Fluorinated sulfonic acid | Known for environmental persistence and toxicity |

The comparison illustrates that while other compounds may share structural similarities, the unique combination of acridine's biological activity with the solubility provided by the sulfonate group makes this compound particularly suitable for pharmaceutical applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula: C16H15NO3S

- Molecular Weight: 301.366 g/mol

- CAS Number: 83907-41-9

The compound features an acridinium structure, which is known for its photophysical properties, making it suitable for various applications in imaging and sensing.

Biomedical Imaging

One of the most promising applications of 3-Acridin-10-ium-10-ylpropane-1-sulfonate is in the realm of biomedical imaging . Its derivatives have been utilized as surface-enhanced Raman scattering (SERS) probes, which enhance the detection sensitivity of biological targets.

Case Study: SERS Probes Development

Research has demonstrated that acridinium-based dyes can be effectively used in SERS imaging for live cells. For instance, a study highlighted the use of gold nanostar–acridine conjugates that exhibited strong SERS signals, allowing for the detection of cellular processes at low concentrations (sub-picomole levels) . This capability is crucial for early diagnosis and monitoring of diseases such as cancer.

Antiviral and Anticancer Applications

Acridinium compounds have shown potential in antiviral and anticancer therapies due to their ability to intercalate DNA and interact with various biological targets.

Fluorescent Probes

The unique photophysical properties of this compound make it an excellent candidate for use as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation enables real-time monitoring of biological processes.

Application in Nucleic Acid Detection

Fluorimetric experiments involving this compound have been conducted to assess its binding interactions with nucleic acids, demonstrating its utility in detecting specific DNA sequences . This application is particularly relevant in diagnostics and genetic research.

Material Science

In addition to biological applications, this compound has potential uses in material science , particularly in developing new materials with enhanced optical properties.

Development of Nanomaterials

The incorporation of acridinium derivatives into nanomaterials has been explored for creating advanced sensors and photonic devices. The high stability and tunable properties of these compounds can lead to innovations in sensor technology .

Summary Table: Applications of this compound

Propiedades

IUPAC Name |

3-acridin-10-ium-10-ylpropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-21(19,20)11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)17/h1-4,6-9,12H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKBSSHVLHIPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405515 | |

| Record name | 10-(3-Sulfopropyl)acridinium betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83907-41-9 | |

| Record name | 10-(3-Sulfopropyl)acridinium betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.